molecular formula C7H3ClFIO B14774446 2-Chloro-3-fluoro-4-iodobenzaldehyde

2-Chloro-3-fluoro-4-iodobenzaldehyde

Cat. No.: B14774446
M. Wt: 284.45 g/mol
InChI Key: QGYZYCNWAXTOPA-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-iodobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H3ClFIO and a molecular weight of 284.45 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-Chloro-3-fluoro-4-iodobenzaldehyde typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-Chloro-3-fluorobenzaldehyde is treated with iodine under specific conditions to introduce the iodine atom at the desired position . Industrial production methods may involve similar halogenation techniques, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Chloro-3-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-fluoro-4-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is utilized in the synthesis of potential drug candidates for various therapeutic areas.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-iodobenzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The halogen atoms can also participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

2-Chloro-3-fluoro-4-iodobenzaldehyde can be compared with other halogen-substituted benzaldehydes, such as:

  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Fluoro-4-iodobenzaldehyde
  • 2-Chloro-6-fluoro-3-iodobenzaldehyde

These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

IUPAC Name

2-chloro-3-fluoro-4-iodobenzaldehyde

InChI

InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H

InChI Key

QGYZYCNWAXTOPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)F)I

Origin of Product

United States

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